1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one
Description
The compound 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one features a central propan-1-one backbone substituted with two key moieties:
- A 5-phenyl-1,3-oxazole ring at position 3, introducing aromaticity and electronic diversity through the oxazole heterocycle .
This structure suggests applications in medicinal chemistry, particularly in central nervous system (CNS) or antimicrobial drug development, given the prevalence of piperidine and oxazole motifs in bioactive molecules.
Properties
Molecular Formula |
C23H23ClN2O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)23(28)12-14-26(15-13-23)22(27)11-10-21-25-16-20(29-21)17-4-2-1-3-5-17/h1-9,16,28H,10-15H2 |
InChI Key |
YCYCSDYEDVQZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzaldehyde and piperidine under specific reaction conditions . The next step involves the formation of the oxazole ring, which can be achieved through a cyclization reaction involving appropriate precursors . Finally, the two key intermediates are coupled together under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone derivative, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring .
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives with Chlorophenyl Substituents
Key Observations :
- The hydroxypiperidine moiety in the target compound and its analogs (e.g., ) enhances solubility compared to non-hydroxylated derivatives.
Heterocyclic Ketones with Aromatic Substituents
Key Observations :
Electronic Properties :
- The oxazole ring in the target compound likely increases electron-withdrawing effects compared to phenyl or furan groups, influencing reactivity and intermolecular interactions .
- Computational tools like Multiwfn () and ELF analysis () could quantify electron localization differences between the target and analogs.
Solubility and Lipophilicity :
- Hydroxypiperidine derivatives (target, ) are more hydrophilic than non-hydroxylated analogs (e.g., ).
- Chlorine atoms and aromatic rings contribute to logP values >3, suggesting moderate membrane permeability .
Biological Activity
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article explores its biological activity, including its effects on various cellular pathways, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H25ClN2O2
- Molecular Weight : 394.91 g/mol
- CAS Number : 42048-68-0
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and its influence on signaling pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders. Its structure suggests it may act as an antagonist or partial agonist at these sites.
- Sigma Receptor Interaction : Research indicates that sigma receptors play a role in neuroprotection and modulation of neurotransmitter systems. The compound's interaction with these receptors could contribute to its therapeutic effects in neurodegenerative diseases.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective properties of the compound, it was found to significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to modulate sigma receptors, enhancing cellular resilience against apoptosis.
Case Study 2: Anticancer Activity
A recent study evaluated the anticancer potential of the compound against DU145 prostate cancer cells. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with notable efficacy at concentrations of 50 μM after 72 hours. The study highlighted the importance of further exploration into its mechanism involving cell cycle arrest and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
